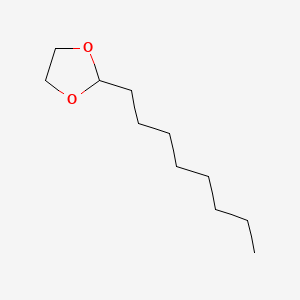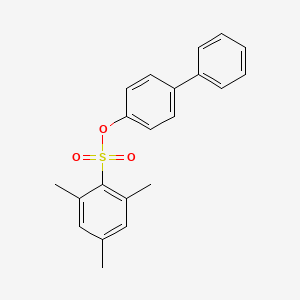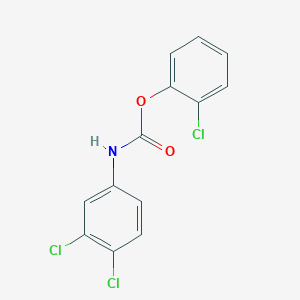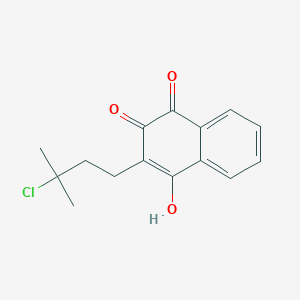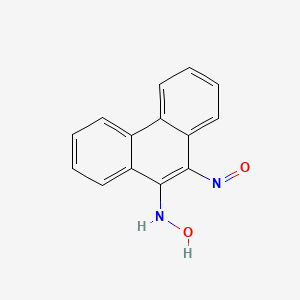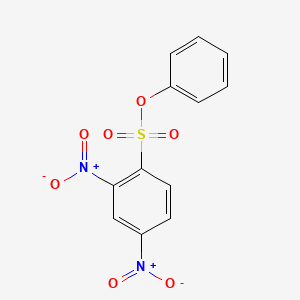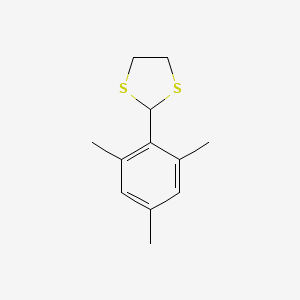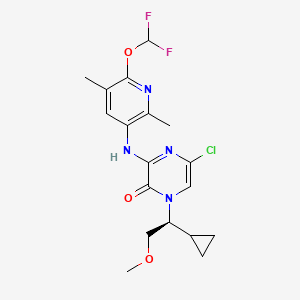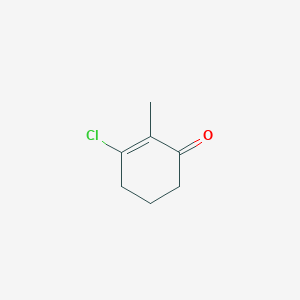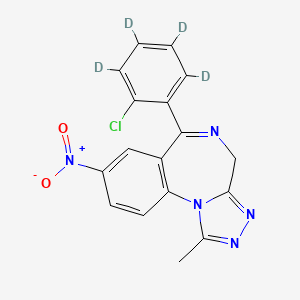
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique structure and reactivity This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with triphenylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学的研究の応用
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the triphenylphosphoranylidene group, resulting in different reactivity and applications.
4-(Triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one: Similar structure but without the methyl and phenyl groups, affecting its chemical properties.
Uniqueness
The presence of the triphenylphosphoranylidene group in 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one makes it unique compared to other pyrazoles
特性
CAS番号 |
22401-05-4 |
|---|---|
分子式 |
C28H23N2OP |
分子量 |
434.5 g/mol |
IUPAC名 |
5-methyl-2-phenyl-4-(triphenyl-λ5-phosphanylidene)pyrazol-3-one |
InChI |
InChI=1S/C28H23N2OP/c1-22-27(28(31)30(29-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
InChIキー |
DQWAUXVGPSVZCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




